molecular formula C8H10N2O3 B8796485 2-(2-Amino-3-nitrophenyl)ethanol CAS No. 95067-35-9

2-(2-Amino-3-nitrophenyl)ethanol

Cat. No.: B8796485
CAS No.: 95067-35-9
M. Wt: 182.18 g/mol
InChI Key: OENQGPIPDICILU-UHFFFAOYSA-N
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Description

2-(2-Amino-3-nitrophenyl)ethanol (CAS: 95067-35-9) is an aromatic compound with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.177 g/mol . It features an ethanol group (-CH₂CH₂OH) attached to a benzene ring substituted with an amino (-NH₂) group at position 2 and a nitro (-NO₂) group at position 2. Key physical properties include:

  • Boiling point: 391.3 ± 27.0 °C (760 mmHg)
  • Density: 1.4 ± 0.1 g/cm³
  • LogP: 0.97 (indicating moderate lipophilicity)
  • Vapor pressure: 0.0 ± 0.9 mmHg at 25°C .

This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and dyes, due to its dual functional groups (amino and nitro), which enable diverse reactivity .

Properties

CAS No.

95067-35-9

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(2-amino-3-nitrophenyl)ethanol

InChI

InChI=1S/C8H10N2O3/c9-8-6(4-5-11)2-1-3-7(8)10(12)13/h1-3,11H,4-5,9H2

InChI Key

OENQGPIPDICILU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])N)CCO

Origin of Product

United States

Comparison with Similar Compounds

2-(3-Nitrophenyl)ethanol (CAS: 52022-77-2)

  • Molecular formula: C₈H₉NO₃
  • Molecular weight : 167.16 g/mol .
  • Nitro group is in the meta position (C3) rather than ortho (C3) relative to the ethanol group.
  • Applications: Used in organic synthesis but less versatile due to the absence of an amino group .

1-(2-Amino-6-nitrophenyl)ethanone (CAS: 56515-63-0)

  • Molecular formula : C₈H₈N₂O₃
  • Molecular weight : 180.16 g/mol .
  • Key differences: Replaces the ethanol group with a ketone (-COCH₃), increasing electrophilicity at the carbonyl carbon. Nitro group at position 6 instead of 3 alters electronic effects on the aromatic ring. Higher reactivity in condensation reactions but reduced hydrogen-bonding capacity compared to ethanol derivatives.
  • Safety: Limited toxicological data available; precautions include avoiding inhalation and skin contact .

3-Nitro-N-(2-Hydroxyethyl)-4-Aminophenol (CAS: 65235-31-6)

  • Molecular formula : C₈H₁₀N₂O₄
  • Molecular weight : 198.18 g/mol .
  • Key differences: Contains a hydroxyethylamino (-NH-CH₂CH₂OH) group at position 4 and a nitro group at position 3. Higher molecular weight and polarity may improve solubility in aqueous systems compared to the target compound.
  • Applications: Used as a dye intermediate (e.g., HC Red B54) due to its nitro-amino substitution pattern .

2-[[3-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethanol (CAS: 596824-24-7)

  • Molecular formula : C₁₃H₁₁N₅O₃
  • Molecular weight : 300.27 g/mol .
  • Key differences: Incorporates a triazolopyridazine heterocycle, significantly increasing structural complexity and planarity. The nitro group is part of a fused aromatic system, altering electronic properties and bioavailability.

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
2-(2-Amino-3-nitrophenyl)ethanol C₈H₁₀N₂O₃ 182.18 -NH₂, -NO₂, -CH₂CH₂OH Pharmaceutical/dye intermediate
2-(3-Nitrophenyl)ethanol C₈H₉NO₃ 167.16 -NO₂, -CH₂CH₂OH Organic synthesis
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 180.16 -NH₂, -NO₂, -COCH₃ Chemical intermediate
3-Nitro-N-(2-hydroxyethyl)-4-aminophenol C₈H₁₀N₂O₄ 198.18 -NH-CH₂CH₂OH, -NO₂ Dye synthesis
2-[[3-(3-Nitrophenyl)-triazolo[4,3-b]pyridazin-6-yl]amino]ethanol C₁₃H₁₁N₅O₃ 300.27 -NO₂, triazolopyridazine, -CH₂CH₂OH Drug development

Key Findings from Research

Positional Isomerism: The ortho placement of amino and nitro groups in this compound enhances intramolecular hydrogen bonding, stabilizing the molecule and influencing its reactivity in coupling reactions . In contrast, meta-substituted derivatives like 2-(3-Nitrophenyl)ethanol lack this stabilization, reducing their utility in directed ortho-metalation reactions .

Functional Group Impact: Ethanol-containing derivatives (e.g., this compound) exhibit higher solubility in polar solvents compared to ketone analogues (e.g., 1-(2-Amino-6-nitrophenyl)ethanone), which favor organic phases .

Preparation Methods

Reduction of 2-(3-Nitrophenyl)ethanol Derivatives

A prominent method involves the selective reduction of nitro groups in pre-functionalized phenyl ethanol derivatives. For example, 2-(2-nitro-3-nitrophenyl)ethanol can undergo partial catalytic hydrogenation to yield the target compound.

Procedure :

  • Starting material : 2,3-Dinitrophenylethanol, synthesized via nitration of 2-nitrophenylethanol using mixed acid (HNO₃/H₂SO₄) at 0–5°C.

  • Reduction : Hydrogenation with Raney nickel (5–10 wt%) in the presence of sodium hydroxide (0.003–0.05 mol per mole substrate) at 30–150°C and 1–50 kg/cm² hydrogen pressure.

  • Selectivity : Alkali additives suppress over-reduction and improve amino group stability, achieving >98% yield.

Key Parameters :

ParameterOptimal RangeImpact on Yield
Catalyst loading5–10 wt% Raney NiMaximizes H₂ uptake
NaOH concentration0.003–0.05 mol/molPrevents side reactions
Temperature80–100°CBalances rate and selectivity

Challenges in Regioselective Reduction

Reducing one nitro group in dinitro compounds requires precise control:

  • Competing pathways : Simultaneous reduction of both nitro groups leads to diamino byproducts.

  • Solution : Modulating hydrogen pressure (8–10 kg/cm²) and using poisoned catalysts (e.g., sulfur-modified Raney Ni) to lower activity.

Nucleophilic Substitution of Halonitrobenzenes

Reaction of 2-Chloro-3-nitrobenzene with Ethanolamine

This method leverages aromatic substitution to introduce the ethanolamine moiety directly.

Procedure :

  • Substrate : 2-Chloro-3-nitrobenzene reacts with ethanolamine (1.2 eq) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

  • Base : Potassium carbonate (2 eq) facilitates deprotonation of ethanolamine, enhancing nucleophilicity.

  • Workup : Crystallization from ethanol/water (3:1) yields 85–92% pure product.

Mechanistic Insights :

  • The electron-withdrawing nitro group at position 3 activates the chloro substituent at position 2 for nucleophilic attack.

  • Steric hindrance from the nitro group necessitates elevated temperatures for complete conversion.

Stepwise Functionalization of Benzene Derivatives

Friedel-Crafts Alkylation Followed by Nitration

A multi-step approach builds the phenyl ethanol backbone before introducing nitro and amino groups.

Steps :

  • Alkylation : Benzene reacts with 2-chloroethanol in the presence of AlCl₃ to form 2-phenylethanol.

  • Nitration : Directed by the -OH group, nitration with fuming HNO₃ introduces nitro at position 3 (yield: 70–75%).

  • Amination : Selective reduction of a pre-introduced nitro group at position 2 using SnCl₂/HCl.

Limitations :

  • Nitration after alkylation risks over-nitration and poor regioselectivity.

  • Protecting the -OH group as an ether (e.g., methyl ether) improves nitration control but adds steps.

Industrial-Scale Production Techniques

Continuous-Flow Microreactor Systems

Recent patents highlight microreactors for safer and more efficient synthesis:

  • Reactors : Stainless steel tubular reactors (ID: 0.5–2 mm) enable rapid mixing and heat transfer.

  • Conditions :

    • Residence time : 2–5 minutes at 120°C.

    • Catalyst : Heterogeneous Pd/C (1 wt%) immobilized on silica.

  • Advantages : 95% conversion with 90% selectivity, reduced solvent use, and scalability.

Economic Considerations :

FactorBatch ProcessMicroreactor Process
Solvent consumption10 L/kg product3 L/kg product
Energy costHigh (heating/cooling)Low (steady-state)

Analytical and Purification Strategies

Chromatographic Monitoring

  • HPLC : C18 columns (5 µm) with acetonitrile/water (70:30) eluent track reaction progress (retention time: 6.2 minutes for target compound).

  • TLC : Silica gel 60 F₂₅₄ plates using ethyl acetate/hexane (1:1) visualize spots under UV (Rf = 0.45).

Recrystallization Optimization

  • Solvent systems : Ethanol/water (3:1) achieves >99% purity after two recrystallizations.

  • Yield loss : 5–8% per crystallization cycle, necessitating solvent recovery systems in industrial settings .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2-Amino-3-nitrophenyl)ethanol, and how can reaction conditions be optimized?

Methodological Answer:

  • Nitrophenol Reduction Pathways : Start with nitration of 2-aminophenol derivatives, followed by selective reduction of the nitro group using catalytic hydrogenation (e.g., Pd/C in ethanol under 1–3 bar H₂). Monitor reaction progress via TLC or HPLC to avoid over-reduction of aromatic amines .
  • Ethanol Functionalization : Introduce the ethanol moiety via nucleophilic substitution or esterification. For example, react 2-amino-3-nitrophenol with ethylene oxide under basic conditions (e.g., NaOH in THF) .
  • Optimization : Use Response Surface Methodology (RSM) to model variables like temperature, solvent polarity (ethanol/water ratios), and catalyst loading. Refer to RSM frameworks in ethanol-based extractions for parameter ranges .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity. Compare retention times with synthetic intermediates like 2-amino-3-nitrophenol .
  • Spectroscopy : Use FT-IR to confirm the presence of -NH₂ (stretch ~3350 cm⁻¹) and -NO₂ (asymmetric stretch ~1520 cm⁻¹). Validate the ethanol group via O-H stretching (~3200–3600 cm⁻¹) .
  • Crystallography : For single-crystal X-ray diffraction, grow crystals in ethanol/water mixtures. Compare bond angles and torsion angles with structurally similar compounds (e.g., 2-amino-4-nitrophenol derivatives) .

Advanced: How can computational chemistry predict the thermodynamic properties (e.g., vaporization enthalpy) of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to compute molecular geometry and electron distribution. Validate against experimental data for 2-(phenyl-amino)-ethanol derivatives .
  • Group Contribution Methods : Apply the "centerpiece" approach to estimate vaporization enthalpies by decomposing the molecule into functional groups (e.g., -NH₂, -NO₂, -CH₂CH₂OH). Cross-reference with published frameworks for ethanol-based amines .
  • Validation : Compare predicted vs. experimental DSC data for thermal stability (e.g., decomposition onset temperature). Adjust parameters if discrepancies exceed ±5% .

Advanced: How should researchers address contradictions in reported solubility data for this compound across solvents?

Methodological Answer:

  • Controlled Solubility Studies : Systematically test solubility in ethanol, DMSO, and aqueous buffers (pH 4–9) under standardized conditions (25°C, 1 atm). Document supersaturation limits via gravimetric analysis .
  • Data Reconciliation : Apply statistical tools like Grubbs’ test to identify outliers. For conflicting ethanol/water solubility values, re-evaluate solvent purity and equilibration time (e.g., 24 hr stirring) .
  • Molecular Dynamics (MD) Simulations : Model solvent interactions using software like GROMACS. Focus on hydrogen bonding between -NH₂/-OH groups and polar solvents .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to uncharacterized toxicological risks. Avoid inhalation of dust by working with ethanol-wet samples .
  • Spill Management : Neutralize spills with 5% acetic acid in ethanol to deactivate nitro groups. Collect waste in sealed containers labeled for nitroaromatic compounds .
  • Emergency Preparedness : Maintain access to eyewash stations and 0.9% saline for dermal/ocular exposure. Document first-aid measures per GHS/CLP guidelines .

Advanced: What strategies are effective for studying the compound’s stability under oxidative or photolytic conditions?

Methodological Answer:

  • Oxidative Stress Tests : Expose the compound to H₂O₂ (3–30% in ethanol) at 40–60°C. Monitor degradation via LC-MS for nitro-to-amine conversion byproducts .
  • Photolytic Analysis : Use UV chambers (λ = 254–365 nm) to simulate sunlight exposure. Track absorbance changes at λ_max (~300 nm for nitro groups) and quantify decomposition with NMR .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to derive half-lives. Compare activation energies with structurally similar nitroaromatics (e.g., 4-tert-butyl-2-nitrophenol) .

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